Clopidogrel Impurity 7
Description
Significance of Impurity Profiling in Pharmaceutical Science
The identification and characterization of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of pharmaceutical science. Impurity profiling is essential for ensuring the quality, safety, and efficacy of medications. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines that necessitate the monitoring and control of impurities. actascientific.com The presence of impurities, even in minute quantities, can potentially impact the stability of the drug and the therapeutic outcome for the patient. vulcanchem.com Therefore, developing and validating robust analytical methods to detect and quantify these impurities is a fundamental requirement in drug development and manufacturing. google.comtandfonline.com
Contextual Overview of Clopidogrel (B1663587) as an Active Pharmaceutical Ingredient
Clopidogrel is an antiplatelet agent widely used to prevent blood clots in various cardiovascular diseases, such as myocardial infarction and stroke. drugbank.comnih.gov It functions as a prodrug, meaning it is metabolized in the liver to its active form. wikipedia.org This active metabolite then irreversibly inhibits the P2Y12 subtype of the ADP receptor on platelets, which is a key step in platelet aggregation. drugbank.comwikipedia.org The chemical structure of clopidogrel is (+)-(S)-methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate. researchgate.net Due to its widespread use and critical therapeutic role, ensuring the purity of clopidogrel is of paramount importance. 4science.ge
Classification of Pharmaceutical Impurities Relevant to Clopidogrel
Pharmaceutical impurities are broadly categorized based on their origin. For clopidogrel, these can be classified into process-related impurities and degradation products.
Process-related impurities are substances that are formed during the synthesis of the API. kuleuven.be These can include unreacted starting materials, intermediates, by-products, and reagents. In the synthesis of clopidogrel, several potential process-related impurities have been identified. researchgate.netwjpls.org For instance, research has detailed the synthesis and characterization of various related substances that can arise at different stages of the clopidogrel manufacturing process. researchgate.net Some well-documented process-related impurities of clopidogrel include Impurity A, Impurity B, and Impurity C. tandfonline.comtandfonline.comubbcluj.ro
Impurity A is the carboxylic acid derivative of clopidogrel. google.com
Impurity B is a positional isomer of clopidogrel. tandfonline.comgoogle.com
Impurity C is the (R)-enantiomer of clopidogrel. ubbcluj.rogoogle.com
Degradation products result from the chemical breakdown of the drug substance over time due to factors such as light, heat, humidity, or interaction with other components in the formulation. nih.gov Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods. actascientific.comsphinxsai.com Studies on clopidogrel have shown that it can degrade under various stress conditions, including acidic and basic hydrolysis, and oxidation. actascientific.com For example, clopidogrel has been found to degrade significantly under basic and acidic hydrolysis conditions. One study identified eight degradation products under different stress conditions, seven of which were previously unknown. nih.gov Another study reported the formation of N-oxide degradation products under oxidative stress. sphinxsai.com
Beyond process-related impurities and degradation products, other sources can contribute to the impurity profile of a drug. These can include residual solvents used during manufacturing, and elemental impurities that may be introduced from catalysts or manufacturing equipment. A well-controlled manufacturing process for clopidogrel bisulfate includes strategies to manage potentially mutagenic impurities like tosylate esters.
Degradation Products
Academic Research Landscape for Clopidogrel Impurities
The academic and industrial research landscape for clopidogrel impurities is extensive, reflecting the drug's significance and the regulatory emphasis on purity. Numerous analytical methods have been developed and published for the detection, separation, and quantification of clopidogrel and its impurities. These methods include high-performance liquid chromatography (HPLC), google.comresearchgate.nethplc.eu capillary electrophoresis, researchgate.netnih.gov and thin-layer chromatography (TLC). researchgate.net
Research has focused on several key areas:
Method Development: A significant portion of research is dedicated to creating and validating new and improved analytical methods for purity testing. kuleuven.be This includes the development of stability-indicating methods that can separate the API from its degradation products. sphinxsai.com
Impurity Synthesis and Characterization: To properly identify and quantify impurities, reference standards are required. Several studies report the synthesis and characterization of specific clopidogrel impurities. researchgate.nettandfonline.com
Forced Degradation Studies: These studies are crucial for understanding the degradation pathways of clopidogrel and for identifying potential degradants that may form during the product's shelf life. actascientific.comnih.gov
Impurity Profiling of Formulations: Research also involves the analysis of commercially available clopidogrel tablets to assess their impurity profiles. 4science.geresearchgate.nethplc.eu
Properties
CAS No. |
444728-13-6 |
|---|---|
Molecular Formula |
C15H15ClN2OS |
Molecular Weight |
306.82 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Formation and Degradation Mechanisms of Clopidogrel Impurity 7
Elucidation of Synthesis-Related Formation Pathways
The formation of impurities during the manufacturing process of clopidogrel (B1663587) is a significant concern for quality control. Clopidogrel Impurity 7, identified as a dialkylated amine, is one such impurity that can arise at various stages of synthesis. researchgate.net
The synthesis of clopidogrel often involves the reaction of key intermediates. One of the common synthetic routes for clopidogrel involves the condensation of an amine compound, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387), with a bromo compound. sharif.edu Impurities present in these starting materials can lead to the formation of related substance impurities in the final product. For instance, the presence of 3-substituted thiophene (B33073) as an impurity in the 2-substituted thiophene raw material can lead to the formation of isomeric impurities. tandfonline.comgoogle.com While not directly forming Impurity 7, this highlights the importance of controlling the purity of starting materials to minimize side reactions.
During the laboratory process development of clopidogrel bisulfate, six potential related substances were identified, including the dialkylated amine known as Impurity 7. researchgate.netresearchgate.net This impurity is formed as a byproduct of the chemical reactions intended to produce the active ingredient. The specific side reaction leading to Impurity 7 involves the dialkylation of the secondary amine of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine ring. This can occur if the reaction conditions are not carefully controlled, allowing for a second molecule of the electrophilic intermediate to react with the nitrogen atom.
A study detailing the synthesis of potential clopidogrel-related substances describes the formation of the dialkylated amine 7. researchgate.net This underscores that Impurity 7 is a process-related impurity arising from unintended side reactions during the synthesis of clopidogrel.
The formation of impurities is highly dependent on the reaction conditions. Factors such as temperature, pH, solvent, and the molar ratio of reactants can significantly influence the prevalence of side reactions. For instance, in the synthesis of clopidogrel, the reaction of an amide intermediate with methanol (B129727) in the presence of sulfuric acid and dimethyl sulfate (B86663) is a key step. derpharmachemica.com Variations in these conditions could potentially favor the formation of byproducts like Impurity 7.
To minimize the formation of such impurities, it is crucial to establish optimal synthetic pathways and purification techniques. Control strategies during manufacturing are essential to limit the presence of these related substances in the final drug product. researchgate.net
Side Reactions during Clopidogrel Chemical Synthesis
Kinetic and Mechanistic Studies of Impurity 7 Generation
This compound, a dialkylated amine, has been identified as a process-related impurity formed during the synthesis of clopidogrel. researchgate.netresearchgate.net Its formation is a result of a competitive di-substitution reaction. researchgate.net
The synthesis of clopidogrel involves several stages. One key step is the alkylation of (S)-(+)-methyl-a-[[(2-thien-2-yl)-ethyl]amino]-a-(2-chlorophenyl)acetate hydrochloride. During this stage, a competitive disubstitution reaction can occur, leading to the formation of the dialkylated amine impurity 7. researchgate.net
A two-step synthetic strategy has been devised for the laboratory-scale preparation of this compound. This process starts with the alkylation of thiophene-2-ethylamine (B45403) with tosylated thiophene ethanol (B145695) in the presence of sodium hydrogen carbonate in acetonitrile (B52724). The resulting intermediate is then reacted with a bromo ester in the presence of sodium bicarbonate in acetonitrile to yield the hydrochloride salt of the desired dialkylated amine 7. researchgate.net
While the mechanism of its formation as a byproduct is understood, detailed kinetic studies quantifying the rate of formation of Impurity 7 under various manufacturing conditions are not widely reported. Such studies would be valuable for optimizing the synthesis process to minimize the generation of this impurity.
Table 1: Synthesis of this compound
| Step | Reactants | Reagents | Solvent | Product |
|---|---|---|---|---|
| 1 | Thiophene-2-ethylamine, Tosylated thiophene ethanol | Sodium hydrogen carbonate | Acetonitrile | Alkylated amine intermediate |
Advanced Analytical Methodologies for Clopidogrel Impurity 7
Chromatographic Techniques for Separation and Quantification
Chromatography stands as the cornerstone for the analysis of Clopidogrel (B1663587) and its related substances, offering the high-resolution separation required for complex mixtures. Techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Fast Liquid Chromatography (UFLC), and Gas Chromatography (GC) are employed to meet the stringent regulatory requirements for impurity profiling. tandfonline.comtandfonline.com
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is the most widely utilized technique for the analysis of Clopidogrel and its impurities due to its versatility, sensitivity, and specificity. tandfonline.com Method development focuses on optimizing stationary phases, mobile phase compositions, and detector settings to achieve effective separation of Impurity 7 from the active pharmaceutical ingredient (API) and other related compounds.
Reversed-Phase HPLC (RP-HPLC) is a predominant method for the routine analysis and stability testing of Clopidogrel. asianjpr.comasianjpr.com These methods typically use a non-polar stationary phase (like C8 or C18) and a polar mobile phase, allowing for the effective separation of Clopidogrel from its more polar or less polar impurities.
Several stability-indicating RP-HPLC methods have been developed to quantify Clopidogrel and its process-related impurities. wjpls.org For instance, a method utilizing a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724) can successfully separate Clopidogrel from its degradation products. wjpls.org The selection of the detector wavelength, often around 220-240 nm, is critical for achieving optimal sensitivity for both the API and its impurities. asianjpr.comcpu.edu.cnkuleuven.be Gradient elution is frequently employed to resolve complex mixtures of impurities formed under stress conditions such as acidic, basic, and oxidative degradation. researchgate.netsphinxsai.com
Table 1: Exemplary RP-HPLC Method Parameters for Clopidogrel Impurity Analysis
| Parameter | Condition 1 asianjpr.com | Condition 2 nih.gov | Condition 3 sphinxsai.com |
|---|---|---|---|
| Stationary Phase | Princeton C18 (250x4.6mm, 5µ) | C18 Column | Inertsil C8 Column |
| Mobile Phase | Water (pH 3.0 with orthophosphoric acid) : Methanol (B129727) (20:80 v/v) | Acetonitrile : 0.1% Formic Acid (60:40 v/v) | Solvent A: 0.1% Trifluoroacetic Acid, Solvent B: Acetonitrile (Gradient) |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.0 mL/min |
| Detection Wavelength | 240 nm | 222 nm | 225 nm |
| Column Temperature | Not Specified | Not Specified | 25°C |
While less common than RP-HPLC for Clopidogrel analysis, Normal-Phase HPLC (NP-HPLC) offers an alternative selectivity that can be particularly useful for separating structurally similar isomers. NP-HPLC utilizes a polar stationary phase and a non-polar mobile phase.
A validated stability-indicating NP-LC method has been developed for Clopidogrel and its impurities using a Chiralcel OJ-H column, which is a silica-based column coated with cellulose (B213188) tris(4-methyl benzoate). This method is capable of separating all related compounds, including chiral impurities. The mobile phase typically consists of a mixture of n-hexane, ethanol (B145695), and a basic modifier like diethylamine (B46881) to improve peak shape.
Table 2: NP-HPLC Method for Clopidogrel and Impurities
| Parameter | Condition |
|---|---|
| Stationary Phase | Chiralcel OJ-H (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane : ethanol : diethyl amine (95:5:0.05 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm |
Since Clopidogrel Impurity 7 is the R-enantiomer of the active S-enantiomer, chiral HPLC is essential for its specific quantification. These methods use a chiral stationary phase (CSP) or a chiral mobile phase additive to achieve enantiomeric separation. cpu.edu.cnresearchgate.net
Various CSPs, such as those based on ovomucoid (e.g., Ultron ES-OVM) and cellulose derivatives (e.g., Chiralcel OD-RH, Chiralcel OJ-RH), have proven effective. cpu.edu.cngoogle.commdpi.com For example, an HPLC method using an Ultron ES-OVM column with a mobile phase of potassium dihydrogen phosphate buffer and acetonitrile has been established for the chiral separation of clopidogrel enantiomers. cpu.edu.cnresearchgate.net The resolution between the S- and R-enantiomers is a critical parameter in these methods, with a resolution of greater than 1.5 generally considered acceptable. cpu.edu.cn
Table 3: Chiral HPLC Methods for Clopidogrel Enantiomers
| Parameter | Condition 1 researchgate.net | Condition 2 google.com | Condition 3 mdpi.com |
|---|---|---|---|
| Stationary Phase | Ultron ES-OVM (150 mm × 4.6 mm, 5 µm) | Chiralcel OD-RH (150mm x 4.6mm) | Chiralcel OJ-RH |
| Mobile Phase | 0.02 M KH2PO4 : Acetonitrile (80:20) | Acetonitrile : 0.01M Ammonium Dihydrogen Phosphate (pH 3.0) (25:75) | Methanol : Water (100:15 v/v) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | Not Specified |
| Detection Wavelength | 220 nm | 225 nm | Not Specified |
| Column Temperature | 30°C | Room Temperature | Not Specified |
Normal-Phase HPLC Applications
Ultra-Fast Liquid Chromatography (UFLC)
Ultra-Fast Liquid Chromatography (UFLC) is a high-throughput technique that offers significantly reduced analysis times and lower solvent consumption compared to conventional HPLC, without compromising separation efficiency. tandfonline.com
A stability-indicating UFLC method has been developed for the simultaneous estimation of Clopidogrel and its impurities, including Impurity C (the R-enantiomer). This method uses a C8 column with a gradient elution program involving a phosphate buffer and acetonitrile. phmethods.netphmethods.net The use of a photodiode array (PDA) detector allows for the monitoring of different impurities at their respective maximum absorption wavelengths, enhancing the specificity of the method. phmethods.netphmethods.netresearchgate.net For Clopidogrel Impurity C, a detection wavelength of 237 nm has been found to be effective. phmethods.netphmethods.net
Table 4: UFLC Method for Clopidogrel Impurity C Analysis phmethods.netphmethods.net
| Parameter | Condition |
|---|---|
| Stationary Phase | Phenomenex C8 (250 mm × 4.6 mm, 5 µ) |
| Mobile Phase | Gradient of 0.01 M Phosphate Buffer (pH 2.0) and Acetonitrile |
| Flow Rate | 1.2 mL/min |
| Detection Wavelength | 237 nm (for Impurity C) |
| Column Temperature | 25°C |
| Analysis Time | ~11 min |
Gas Chromatography (GC) for Volatile Components
While liquid chromatography is the primary tool for analyzing Clopidogrel and its non-volatile impurities, Gas Chromatography (GC) is employed for the determination of residual volatile organic solvents used in the synthesis and purification process. researchgate.net A GC method has also been developed for the determination of Clopidogrel itself in tablet dosage forms. researchgate.net
Table 5: GC Method for Clopidogrel Determination researchgate.net
| Parameter | Condition |
|---|---|
| Stationary Phase | DB-17 capillary column (30 m x 0.25 mm i.d., 0.25 µm film) |
| Carrier Gas | Hydrogen |
| Flow Rate | 2.0 mL/min |
| Detector | Flame Ionization Detector (FID) |
| Oven Temperature | 250°C (isothermal) |
| Internal Standard | Dioctyl phthalate |
Hyphenated Techniques (e.g., LC-Mass Spectrometry, GC-Mass Spectrometry)
Hyphenated analytical techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable tools for the structural elucidation and quantification of pharmaceutical impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a particularly powerful technique for the analysis of Clopidogrel and its impurities due to its high sensitivity and selectivity. tandfonline.com LC-MS/MS, a tandem mass spectrometry approach, is especially well-suited for detecting and quantifying trace-level impurities in complex matrices like biological fluids or in the presence of the main API. tandfonline.com The methodology typically involves a reversed-phase liquid chromatography system for separation, followed by detection using a mass spectrometer, often with an electrospray ionization (ESI) source in the positive ion mode. nih.gov The selection of specific precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity for the target analyte, minimizing interference from other components. nih.gov For instance, a study on the simultaneous determination of clopidogrel and its metabolites in human plasma utilized a C18 column with a gradient elution of acetonitrile and formic acid in water, demonstrating the technique's applicability for complex separations. nih.gov While specific operational parameters for this compound are not extensively published, a method would be developed based on its unique mass-to-charge ratio (m/z) to ensure accurate detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) represents another valuable hyphenated technique, particularly for volatile or semi-volatile impurities. A GC-MS method for the analysis of Clopidogrel bisulfate has been developed and validated, indicating its potential for impurity profiling. researchgate.net This method utilized a META-5X column with helium as the carrier gas and electron impact (EI) ionization at 70 eV. researchgate.net The quantitative analysis was performed in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. researchgate.net For the analysis of this compound, a derivatization step might be necessary to increase its volatility and thermal stability for GC analysis. The resulting mass spectrum would provide a unique fragmentation pattern, serving as a fingerprint for its identification.
Electrophoretic Techniques for Impurity Analysis
Electrophoretic techniques offer an alternative approach to chromatographic methods for the separation of charged species, providing different selectivity based on the electrophoretic mobility of the analytes.
Capillary Electrophoresis (CE) and its most common mode, Capillary Zone Electrophoresis (CZE), have been successfully employed for the separation of Clopidogrel from its other known impurities, such as A, B, and C. nih.gov These techniques utilize a narrow-bore fused-silica capillary and an applied electric field to separate ions based on their charge-to-size ratio. nih.gov
A study detailing the separation of Clopidogrel and its impurities by CZE utilized an uncoated fused-silica capillary. nih.gov The optimization of separation was achieved by adjusting several factors, including the buffer concentration, pH, the concentration of a chiral selector, and the applied voltage. nih.gov For example, a buffer system of triethylamine-phosphoric acid with sulphated beta-cyclodextrin (B164692) as a chiral selector has been shown to be effective. nih.gov The best separation was achieved with a 10mM buffer at pH 2.3, a reversed polarity voltage of -12kV, and a capillary temperature of 20°C. nih.gov Although not explicitly tested for this compound, this methodology demonstrates the potential of CZE for its analysis, likely requiring optimization of the background electrolyte and other operational parameters to achieve a baseline separation from Clopidogrel and other related substances.
Validation Parameters of Analytical Methods for Impurity 7
The validation of an analytical method is crucial to ensure its reliability, reproducibility, and accuracy for its intended purpose. The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures. google.com
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. kuleuven.be For the analysis of this compound, specificity would be demonstrated by showing that the analytical signal for the impurity is not affected by the presence of Clopidogrel, other known impurities, and any excipients used in the drug formulation. This is typically achieved by spiking the sample with the impurity and other potential interferents and demonstrating that the impurity peak is well-resolved from all other peaks. kuleuven.be In LC-MS and GC-MS, the high selectivity of the mass detector contributes significantly to the method's specificity. nih.gov
Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
For an impurity, the range typically covers from the reporting threshold to 120% of the specification limit. The linearity is evaluated by linear regression analysis of the plot of the analytical signal versus the concentration. A correlation coefficient (r²) close to 1 indicates a strong linear relationship.
| Analyte | Technique | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Clopidogrel | HPLC | 11-75 jddtonline.info | >0.999 jddtonline.info |
| Clopidogrel | CZE | 0.4-300 nih.gov | Not Specified |
| Clopidogrel Carboxylic Acid Metabolite | HPLC | 0.01–4 nih.gov | Not Specified |
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. kuleuven.be For impurity analysis, the LOQ is a critical parameter. The LOD and LOQ are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. kuleuven.be
| Analyte | Technique | LOD (µg/mL) | LOQ (µg/mL) |
| Clopidogrel | CZE | 0.13 nih.gov | 0.4 nih.gov |
| Clopidogrel | HPLC | 0.3 kuleuven.be | 1.0 kuleuven.be |
| Aspirin (co-analyte) | HPLC | 0.04 kuleuven.be | 0.13 kuleuven.be |
Impurity Profiling Strategies and Characterization
Peak Purity Analysis in Chromatographic Separations
Peak purity analysis is a critical procedure in pharmaceutical quality control, designed to verify the homogeneity of a chromatographic peak. For a drug substance like Clopidogrel, it is essential to demonstrate that the analytical method can accurately quantify the active pharmaceutical ingredient (API) without interference from process-related impurities, degradation products, or other substances. This is particularly vital for stability-indicating methods, which are mandated by the International Council on Harmonisation (ICH) guidelines to prove that the analytical procedure can effectively separate the drug from its degradants. asianjpr.com
High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is the predominant technique for this assessment. sphinxsai.comresearchgate.net A PDA detector acquires the complete UV-visible spectrum at numerous points across the elution of a chromatographic peak. For a spectrally pure peak, the spectra recorded at the upslope, apex, and downslope should be identical. sphinxsai.comresearchgate.net Any significant deviation indicates the presence of a co-eluting impurity, rendering the quantification of the target analyte unreliable.
The specificity of an analytical method is rigorously tested through forced degradation studies, where the drug is exposed to harsh conditions to intentionally generate impurities. jpionline.orgactascientific.com The subsequent analysis must prove that the Clopidogrel peak remains pure and is well-resolved from any degradants formed. sphinxsai.comijprt.org Studies on Clopidogrel have consistently utilized forced degradation to validate the stability-indicating nature of their analytical methods. sphinxsai.comijprt.org
Table 1: Summary of Peak Purity Results from Clopidogrel Forced Degradation Studies This interactive table summarizes findings from various stress conditions applied to Clopidogrel, with peak purity confirmed using HPLC-PDA systems.
| Stress Condition | Typical Reagents/Conditions | Observation | Peak Purity Confirmation |
| Acid Hydrolysis | 0.5 N Hydrochloric Acid (HCl), elevated temperature | Significant degradation observed, often forming the carboxylic acid derivative of Clopidogrel. sphinxsai.comresearchgate.net | The Clopidogrel peak is confirmed to be homogeneous and spectrally pure in all analyzed stressed samples. sphinxsai.com |
| Base Hydrolysis | 0.1 N or 2 N Sodium Hydroxide (NaOH), refluxed | Substantial degradation occurs, leading to the formation of degradation products. sphinxsai.comijprt.org | PDA analysis shows the main drug peak is free from co-eluting degradants. sphinxsai.comijprt.org |
| Oxidative Degradation | 6% or 20% Hydrogen Peroxide (H₂O₂) | Degradation occurs, forming multiple oxidative degradation products. sphinxsai.comijprt.org | The peak purity test confirms that the Clopidogrel peak is pure. sphinxsai.comijprt.org |
| Thermal Degradation | Dry heat at 105°C for several hours | Minor degradation may be observed. ijprt.org | The Clopidogrel peak remains spectrally homogenous. sphinxsai.com |
| Photolytic Degradation | Exposure to UV light (e.g., 254 nm) or sunlight | Degradation can occur, forming photolytic byproducts. sphinxsai.comresearchgate.net | Peak purity assessment confirms the specificity of the method. sphinxsai.com |
A specific liquid chromatographic method has been developed to effectively separate Clopidogrel from its various related substances, including an impurity designated as Impurity C7. kuleuven.be The successful separation and subsequent peak purity analysis ensure that the presence of Impurity C7 does not affect the accuracy of Clopidogrel quantification.
Table 2: Example of a Validated HPLC Method for the Separation of Clopidogrel and Impurity 7 This table outlines the chromatographic conditions used to achieve separation of Clopidogrel and its impurities, including Impurity C7.
| Parameter | Description |
| Stationary Phase (Column) | Luna C18 (150 mm × 4.6 mm, 3 µm) kuleuven.be |
| Mobile Phase A | 5:95 (v/v) mixture of methanol and a 1.0 g/L solution of sodium octane (B31449) sulfonate monohydrate, adjusted to pH 2.5 with phosphoric acid. kuleuven.be |
| Mobile Phase B | 5:95 (v/v) mixture of methanol and acetonitrile. kuleuven.be |
| Elution Mode | Gradient kuleuven.be |
| Flow Rate | 1.0 mL/min kuleuven.be |
| Column Temperature | 35 °C kuleuven.be |
| Detection | UV at 220 nm kuleuven.be |
Impurity Control and Quality Management Strategies for Clopidogrel Impurity 7
Application of Quality by Design (QbD) Principles in Impurity Control
Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. mdpi.com The application of QbD principles is instrumental in developing a robust manufacturing process for clopidogrel (B1663587) that minimizes the formation of Impurity 7. researchgate.net
A crucial first step in the QbD approach is to conduct a thorough risk assessment to identify and understand the potential for Impurity 7 formation. mdpi.com During the process development of clopidogrel bisulfate, Impurity 7 has been identified as a potential related substance formed during various stages of the synthesis. researchgate.netresearchgate.net
The formation of this dialkylated amine impurity can be attributed to side reactions occurring during the synthesis. A risk assessment, such as a Failure Mode and Effects Analysis (FMEA), helps to prioritize the process parameters that could potentially lead to an increased level of this impurity. This analysis considers the severity, probability of occurrence, and detectability of the impurity formation.
Following the risk assessment, the next step is to identify the Critical Process Parameters (CPPs) that have a significant impact on the formation of Impurity 7. mdpi.com CPPs are key variables that must be controlled to ensure the desired quality of the drug substance. mdpi.com For the synthesis of clopidogrel, several parameters can be considered critical.
For instance, in the alkylation reaction steps, temperature, reaction time, and the stoichiometry of reactants can influence the formation of the dialkylated amine impurity. researchgate.net The choice of solvent and base can also play a significant role in controlling the reaction pathway and minimizing side reactions. google.com Design of Experiments (DoE) is a powerful statistical tool used in QbD to systematically study the effects of multiple process parameters on impurity formation and to identify the most critical ones. mdpi.com
Table 1: Potential Critical Process Parameters (CPPs) for Clopidogrel Impurity 7 Formation
| Process Step | Potential Critical Process Parameter (CPP) | Potential Impact on Impurity 7 Formation |
|---|---|---|
| Alkylation | Reaction Temperature | Higher temperatures may accelerate side reactions leading to dialkylation. |
| Alkylation | Reaction Time | Prolonged reaction times could increase the opportunity for over-alkylation. |
| Alkylation | Stoichiometry of Reactants | An excess of the alkylating agent can drive the formation of the dialkylated impurity. |
| Alkylation | Type of Base and Solvent | The reaction environment can influence the reactivity of intermediates and favor or suppress impurity formation. google.com |
| Purification | Crystallization Solvent | The choice of solvent system is critical for effectively purging the dialkylated impurity. |
Once the CPPs are identified, the next objective is to establish Proven Acceptable Ranges (PARs) for these parameters. mdpi.com A PAR defines the operational range for a CPP within which the process will consistently produce material of the desired quality. mdpi.com This is achieved through extensive experimental work, often guided by DoE, to map the "design space" where the process is robust and the formation of Impurity 7 is consistently maintained below the acceptable limit. mdpi.com
For example, studies might reveal that maintaining the reaction temperature between a specific range and controlling the molar ratio of reactants are crucial for minimizing Impurity 7. mdpi.com Similarly, defining a specific range for the composition of the crystallization solvent and the cooling profile can ensure effective purification. nih.gov
Table 2: Example of Proven Acceptable Ranges (PARs) for Mitigating Impurity 7
| Critical Process Parameter (CPP) | Proven Acceptable Range (PAR) |
|---|---|
| Alkylation Temperature | 20°C - 30°C |
| Molar Ratio (Alkylating Agent : Amine) | 1.05 - 1.15 |
The culmination of the QbD exercise is the development of a robust control strategy that ensures the manufacturing process consistently operates within the established design space. mdpi.comnih.gov This strategy encompasses a combination of raw material controls, in-process controls, and final product testing. The control strategy for Impurity 7 would include:
Strict specifications for starting materials and intermediates. google.com
Defined operational ranges for all identified CPPs. mdpi.com
In-process monitoring at critical steps to ensure the process remains in a state of control.
A validated analytical method for the quantification of Impurity 7 in the final API. veeprho.com
This comprehensive control strategy, built on a foundation of scientific understanding and risk management, provides a high degree of assurance in the quality of the clopidogrel produced. mdpi.comeuropa.eu
Establishment of Proven Acceptable Ranges (PARs) for Process Control
In-Process Control (IPC) and Monitoring of Impurity 7
In-process controls (IPCs) are checks performed during the manufacturing process to monitor and, if necessary, adjust the process to ensure that the intermediate or final product will conform to its specifications. For a process-related impurity like Impurity 7, IPCs are vital for early detection and mitigation.
High-Performance Liquid Chromatography (HPLC) is a commonly used analytical technique for monitoring the levels of impurities during the clopidogrel synthesis. veeprho.comwjpls.org IPC samples can be taken after the alkylation step and before the final purification to assess the level of Impurity 7. If the level exceeds a predefined action limit, process adjustments can be made, such as modifying the purification parameters, to bring the impurity level back within the acceptable range.
Table 3: In-Process Control (IPC) Strategy for Impurity 7
| IPC Point | Analytical Method | Acceptance Criteria | Action if Exceeded |
|---|---|---|---|
| Post-Alkylation Reaction Mixture | HPLC | Impurity 7 ≤ 0.5% | Re-evaluation of reaction conditions for subsequent batches. |
| Mother Liquor from Crystallization | HPLC | Monitor for trends | Optimize crystallization parameters if an increasing trend is observed. |
Regulatory Science and Pharmacopoeial Compliance for Clopidogrel Impurity 7
Adherence to International Council for Harmonisation (ICH) Guidelines
The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines that are globally recognized for the registration of pharmaceuticals for human use. biotech-spain.com The control of impurities like Clopidogrel (B1663587) Impurity 7 is primarily addressed by the ICH Q3 series of guidelines.
ICH Q3A: Impurities in New Drug Substances
ICH Q3A provides guidance on the qualification and control of impurities in new drug substances. jpionline.orgeuropa.eu This guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. ich.org For Clopidogrel Impurity 7, which is a known impurity in the clopidogrel drug substance, manufacturers must:
Identify and Characterize: The structure of any impurity present above the identification threshold must be determined. ich.org this compound is identified as the (R)-enantiomer of clopidogrel. ubbcluj.ro
Report: All impurities present at a level greater than the reporting threshold must be documented in regulatory submissions. ich.org
Qualify: If an impurity level exceeds the qualification threshold, its safety must be established through appropriate studies.
The thresholds are established based on the maximum daily dose of the drug, as outlined in the table below.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
This table presents the general thresholds as per ICH Q3A(R2). The specific application depends on the approved maximum daily dose of Clopidogrel.
ICH Q3B: Impurities in New Drug Products
ICH Q3B focuses on impurities in new drug products, specifically degradation products that may form during the manufacturing process or upon storage. pmda.go.jpich.org This guideline is crucial for this compound as it can also arise from the degradation of the active pharmaceutical ingredient (API). Key requirements include:
Degradation Profile: Manufacturers must understand the degradation pathways of the drug product and identify potential degradation products. pmda.go.jp
Specification Limits: Acceptance criteria for degradation products must be established and justified based on stability studies and safety data. ich.org
Stability Studies: The formation of impurities must be monitored throughout the proposed shelf-life of the drug product under recommended storage conditions. ich.org
ICH Q2: Validation of Analytical Procedures
To accurately quantify this compound, the analytical methods used must be validated according to ICH Q2 guidelines. ijprt.org The validation process ensures that the method is suitable for its intended purpose and provides reliable results. ich.org Key validation characteristics include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including other impurities and excipients. ich.org For this compound, this often involves chromatographic methods that can separate it from the main clopidogrel peak and other related substances. kuleuven.beresearchgate.net
Linearity: The method's ability to produce results that are directly proportional to the concentration of the impurity within a given range. ich.org
Accuracy and Precision: The closeness of the test results to the true value and the degree of scatter between a series of measurements, respectively. ich.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of the impurity that can be detected and quantified with acceptable precision and accuracy. ich.orgkuleuven.be
ICH Q1A: Stability Testing Requirements
ICH Q1A outlines the requirements for stability testing of new drug substances and products. asianjpr.com These studies are essential for determining the shelf-life and appropriate storage conditions. plos.org For this compound, stability studies help to understand:
Formation over time: The rate at which the impurity forms under various environmental conditions (e.g., temperature, humidity, light). plos.orgiajps.com
Impact on shelf-life: The data from stability studies are used to establish a shelf-life during which the level of this compound will remain within the acceptable limits. plos.org
Pharmacopoeial Monograph Requirements
Major pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), have specific monographs for Clopidogrel Bisulfate and its dosage forms. ubbcluj.rouspbpep.compharmacompass.com These monographs detail the tests, procedures, and acceptance criteria for the drug substance and product, including limits for specified impurities.
United States Pharmacopeia (USP): The USP monograph for Clopidogrel Bisulfate lists "Clopidogrel Related Compound C" as a specified impurity. uspbpep.comdrugfuture.com The monograph provides a specific liquid chromatography method for its determination and sets an acceptance criterion for its level. uspbpep.comdrugfuture.com For the drug substance, the limit for Clopidogrel Related Compound C is not more than 1.0%. uspbpep.comdrugfuture.com For the finished tablet product, the limit is not more than 1.5%. google.com
European Pharmacopoeia (EP): Similarly, the EP monograph for Clopidogrel Hydrogen Sulphate includes tests for related substances. ubbcluj.ro It specifies limits for impurities and provides standardized analytical methods to ensure the quality of the product. ubbcluj.ropharmacompass.com
The availability of reference standards for Clopidogrel Related Compound C from both USP and EP underscores its importance in quality control. lgcstandards.com
Justification and Derivation of Acceptable Impurity Limits
The acceptable limits for this compound are not arbitrary; they are derived from a rigorous scientific evaluation process. The justification for these limits is based on a combination of factors:
Qualification Studies: As per ICH guidelines, impurities present above the qualification threshold must be assessed for their biological safety. jpionline.org The established limits for this compound are based on toxicological data and clinical experience, which have shown that at these levels, the impurity does not pose a significant risk. europa.eu
Process Capability: The limits also take into account the manufacturing process's capability to control the formation of this impurity. While the goal is to minimize impurities, it is understood that they may be present at low levels. jpionline.org
Stability Data: Long-term and accelerated stability studies provide crucial information on the potential for the impurity to increase over the product's shelf-life. The limits are set to ensure that even at the end of its shelf-life, the product will comply with the specified acceptance criteria. ich.org
Pharmacological Activity: this compound, the (R)-enantiomer, is known to be pharmacologically less active than the desired (S)-enantiomer of clopidogrel. ubbcluj.ro This difference in activity is a key consideration in setting the impurity limit.
Development and Qualification of Reference Standards for Impurity 7
The establishment of a reference standard for this compound involves a multi-step process encompassing its synthesis, characterization, and the formal qualification process to ensure its suitability for its intended analytical purpose.
Synthesis and Characterization
A specific synthetic strategy has been developed for the preparation of this compound, which has been identified as a dialkylated amine. researchgate.net The synthesis of this impurity is crucial for obtaining a pure material that can be used as a reference standard. The formation of this dialkylated amine can occur as a competitive disubstitution reaction during the alkylation stage of the Clopidogrel synthesis. researchgate.net
A two-step synthetic approach has been devised for producing the hydrochloride salt of the dialkylated amine impurity. researchgate.net The identity of the synthesized compound is then rigorously confirmed through various spectroscopic techniques. researchgate.net
Table 1: Spectroscopic and Chromatographic Data for Characterization of this compound
| Analytical Technique | Purpose | Findings |
| ¹H Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Confirms the proton environment of the molecule, consistent with the proposed dialkylated amine structure. |
| ¹³C Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Provides evidence for the carbon skeleton of the impurity, matching the expected structure. |
| Infrared (IR) Spectroscopy | Functional Group Analysis | Identifies characteristic functional groups present in the molecule. |
| Mass Spectrometry (MS) | Molecular Weight Determination | Confirms the molecular weight of the impurity. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Determines the purity of the synthesized reference standard and its retention time relative to Clopidogrel and other impurities. |
The data in this table is based on the characterization methods mentioned in the cited research for similar clopidogrel impurities. researchgate.net
Qualification of the Reference Standard
The qualification of an impurity reference standard is the process of acquiring and evaluating data that establishes the biological safety of the impurity at specified levels. researchgate.net According to ICH guidelines, reference standards used for the analytical procedures to control impurities must be evaluated and characterized for their intended use. europa.eu
The qualification process for the this compound reference standard would involve:
Purity Assessment: The purity of the reference standard is a critical attribute and is typically determined by a combination of chromatographic and other analytical methods. A high level of purity is required to ensure the accuracy of analytical measurements.
Stability Studies: Stability testing of the reference standard is performed under various conditions (e.g., temperature, humidity, light) to establish its shelf-life and appropriate storage conditions. europa.eu This ensures that the standard remains stable and suitable for use over time.
Documentation: A comprehensive Certificate of Analysis (CoA) is generated for the qualified reference standard. This document includes essential information such as the identity of the material, its purity, the analytical methods used for characterization, and storage instructions.
Table 2: Illustrative Data for a Qualified Reference Standard of this compound
| Parameter | Specification |
| Identity | Confirmed by ¹H NMR, ¹³C NMR, IR, and MS |
| Purity (by HPLC) | ≥ 98.0% |
| Water Content (Karl Fischer) | ≤ 1.0% |
| Residual Solvents | Meets ICH limits |
| Assay (on as-is basis) | 95.0% - 105.0% |
| Storage Conditions | 2-8°C, protected from light |
| Retest Date | 24 months from the date of qualification |
This table represents typical data found on a Certificate of Analysis for a qualified impurity reference standard and is for illustrative purposes.
The availability of a well-characterized and qualified reference standard for this compound is indispensable for pharmaceutical manufacturers. It enables the accurate quantification of this impurity in batches of Clopidogrel API, ensuring that it is controlled within the limits set by regulatory authorities, thereby safeguarding patient health. synzeal.com
Emerging Research and Future Directions for Clopidogrel Impurity 7
Computational Chemistry and In Silico Modeling for Impurity Prediction
The proactive identification of potential impurities in pharmaceutical manufacturing is a critical step in ensuring drug safety and quality. Computational chemistry and in silico modeling have emerged as powerful tools for predicting the formation of impurities like Clopidogrel (B1663587) Impurity 7, offering a cost-effective and time-efficient alternative to traditional experimental approaches. These methods allow for the early assessment of potential risks and help in designing more robust synthetic processes.
Structure-Activity Relationship (SAR) and Formation Pathway Prediction
Structure-Activity Relationship (SAR) models are computational methods that correlate the chemical structure of a molecule with its biological activity or a particular property, such as the propensity to form impurities. tandfonline.com For Clopidogrel Impurity 7, SAR analysis can be employed to understand how its formation is influenced by the molecular structure of clopidogrel, its intermediates, and the reagents used in the synthesis. researchgate.net By analyzing the electronic and steric properties of the molecules involved, it is possible to predict the likelihood of side reactions that lead to the generation of this specific impurity.
In silico tools, leveraging quantitative structure–activity relationship ((Q)SAR) models, can predict various physicochemical properties and potential human health risks of chemical compounds. tandfonline.comtandfonline.com These models use algorithms based on large datasets of known chemicals to make predictions for new or unstudied compounds. For instance, software like OPEn structure–activity/property Relationship App (OPERA), VEGA QSAR, and the QSAR Toolbox can be used to predict properties relevant to impurity formation and toxicity. tandfonline.com While a direct prediction of the formation of "this compound" is not explicitly detailed in the provided search results, the principles of these in silico approaches are broadly applicable. For example, studies have used such models to predict the persistence, bioaccumulation, and toxicity of clopidogrel itself, demonstrating the capability of these tools in pharmaceutical risk assessment. tandfonline.comtandfonline.com
The formation pathway of an impurity is a sequence of chemical reactions that lead to its creation. Predicting these pathways is crucial for implementing control strategies. Computational models can simulate the reaction environment and identify potential side reactions. For clopidogrel, impurities can arise from starting materials, by-products of the synthesis, degradation products, or reagents. jpionline.org For example, it has been noted that Impurity B in clopidogrel is introduced through the starting material 2-thiophene ethylamine. google.com By understanding the reaction mechanisms, chemists can modify reaction conditions—such as temperature, solvent, or catalyst—to disfavor the formation of Impurity 7.
Green Chemistry Approaches to Minimize Impurity 7 Formation
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of clopidogrel can significantly minimize the formation of Impurity 7 and other undesirable by-products.
One key strategy is the use of more environmentally benign solvents. Research has explored replacing traditional solvents like methyl acetate (B1210297) and acetonitrile (B52724) with less hazardous and more recoverable options like toluene (B28343) to avoid solvent-related impurities. derpharmachemica.com Another approach involves optimizing reaction conditions to improve yield and reduce side reactions. For instance, a study on an alternative synthesis of a clopidogrel intermediate using a Ugi-3 Component Reaction explored using water as a solvent, a hallmark of green chemistry. i3l.ac.id Although this particular study did not successfully isolate the final product due to other impurities, it highlights the ongoing efforts to develop greener synthetic routes. i3l.ac.id
The choice of catalysts and reagents also plays a vital role. Utilizing more selective catalysts can direct the reaction towards the desired product, thereby reducing the formation of impurities. The development of chemo-enzymatic routes, which employ enzymes as catalysts, represents a promising green approach for synthesizing key intermediates of clopidogrel with high purity. researchgate.net
Advanced Process Analytical Technology (PAT) for Real-Time Monitoring
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. researchgate.netmetrohm.com The goal of PAT is to ensure final product quality by building it into the process from the start. researchgate.netmdpi.com This is a shift from the traditional Quality by Testing (QbT) approach, which relies on testing the final product. mdpi.comresearchgate.net
For controlling this compound, PAT can be implemented to monitor the chemical reaction in real-time. Spectroscopic techniques are particularly powerful tools in the PAT toolbox. drreddys.com These include:
Near-Infrared (NIR) Spectroscopy: A rapid and non-destructive method for analyzing samples. drreddys.com
Raman Spectroscopy: Provides information about the molecular vibrations and can be used to identify and quantify different chemical species in a reaction mixture. drreddys.com
Infrared (IR) Spectroscopy: Useful for analyzing functional groups and profiling impurities. drreddys.com
These techniques can be integrated directly into the reaction vessel using probes, allowing for continuous monitoring of the concentration of reactants, products, and impurities. researchgate.net The data generated can be used to build multivariate models that correlate spectral data with the concentration of Impurity 7. This enables operators to detect any deviation from the desired reaction pathway and take corrective action immediately, ensuring the impurity level remains within the acceptable limits. The integration of PAT with Quality by Design (QbD) principles allows for a more robust and controlled manufacturing process for clopidogrel tablets. mdpi.comresearchgate.net
Implications of Continuous Manufacturing on Impurity 7 Control
Continuous manufacturing is a modern approach to pharmaceutical production where the entire process, from raw materials to the final product, is run as a continuous flow. d-nb.info This contrasts with traditional batch manufacturing, where production occurs in discrete steps. Continuous manufacturing offers several advantages for impurity control, including for an impurity like this compound.
In a continuous process, the system operates at a steady state, which allows for tighter control over process parameters such as temperature, pressure, and residence time. d-nb.info This enhanced control can minimize the formation of impurities by maintaining optimal reaction conditions. Furthermore, continuous manufacturing is well-suited for the implementation of PAT for real-time monitoring and control. d-nb.info In-line sensors and analytical tools can continuously measure the critical quality attributes of the material as it flows through the process, allowing for immediate adjustments to keep impurity levels in check.
While continuous manufacturing holds great promise, it also presents challenges. For instance, pilot studies on the continuous flow sulfonation in clopidogrel synthesis have shown higher yields but also faced issues with clogging due to precipitate formation. Overcoming such technical hurdles is essential for the successful implementation of continuous manufacturing for clopidogrel and the effective control of its impurities.
Evolution of Regulatory Expectations for Pharmaceutical Impurities
Regulatory agencies worldwide have established stringent guidelines for the control of impurities in pharmaceutical products to ensure their quality, safety, and efficacy. jpionline.orgmetrohm.com The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a set of guidelines that are widely adopted by regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). europa.euich.org
The primary guideline for impurities in new drug substances is ICH Q3A. jpionline.orgeuropa.eu This guideline provides a framework for the reporting, identification, and qualification of impurities. kobia.kr The qualification process involves acquiring and evaluating data to establish the biological safety of an individual impurity at a specified level. ich.org The thresholds for reporting, identification, and qualification are based on the maximum daily dose of the drug. kobia.krich.org For a drug with a maximum daily dose of up to 2g/day, the qualification threshold for an impurity is 0.15% or 1.0mg per day, whichever is lower. kobia.kr
Regulatory expectations are continuously evolving towards a more risk-based and scientific approach. The adoption of Quality by Design (QbD) and Process Analytical Technology (PAT) is encouraged by regulatory authorities as these approaches demonstrate a deeper understanding and control of the manufacturing process. mdpi.comresearchgate.net This proactive approach to quality assurance helps in minimizing the presence of impurities in the final product. mdpi.com For clopidogrel, manufacturers must demonstrate that their control strategy for impurities like Impurity 7 is effective and that the levels in the final product are consistently below the established limits. europa.eu
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying Clopidogrel Impurity 7 in drug substances?
- Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) with enantiomeric resolution is widely used. For example, a validated enantiospecific RP-HPLC method employs a mobile phase of acetonitrile and phosphate buffer (pH 2.5) at 25°C, achieving baseline separation of clopidogrel and its impurities. Critical parameters include acetonitrile concentration (20–25%) and column temperature (20–30°C), which significantly affect resolution .
- Key Data : Linearity ranges for impurities should be validated (e.g., 0.05–2.0 μg/mL), with detection limits ≤0.03% relative to the active pharmaceutical ingredient (API) .
Q. How is this compound synthesized, and what are its structural characteristics?
- Methodology : Impurity 7 (Clopidogrel Acyl-β-D-glucuronide) is synthesized via enzymatic glucuronidation of clopidogrel’s carboxylic acid metabolite. Structural confirmation requires nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Its molecular formula is C23H25ClNO8S, with a melting point of 161–167°C (decomposition) .
- Challenges : Diastereomeric mixtures (e.g., 2-Oxo Clopidogrel) require chiral stationary phases or derivatization for resolution .
Q. What regulatory guidelines govern impurity profiling for this compound?
- Methodology : Follow ICH Q3A/B guidelines, which mandate identification thresholds (≥0.1% for APIs) and qualification via toxicological studies. Analytical methods must demonstrate specificity, accuracy (recovery 98–102%), and precision (RSD ≤2%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in impurity data across different clopidogrel batches?
- Methodology : Use design of experiments (DoE) approaches, such as central composite face-centered (CCF) designs, to evaluate robustness of HPLC methods. For example, varying acetonitrile content (±5%) and pH (±0.2) can identify critical factors affecting impurity quantification .
- Data Analysis : Multivariate regression models (e.g., R<sup>2</sup> >0.95) help predict resolution under varied conditions. Outliers should be investigated for synthesis or storage anomalies .
Q. What strategies ensure stability-indicating methods for this compound under stress conditions?
- Methodology : Perform forced degradation studies (acid/base hydrolysis, oxidation, photolysis) to validate method specificity. For example, oxidative stress with 3% H2O2 at 60°C for 24 hours should not degrade the impurity beyond 5% .
- Validation : Include system suitability criteria (e.g., tailing factor ≤2.0, theoretical plates ≥2000) and compare degradation profiles with reference standards .
Q. How can chiral resolution challenges in this compound analysis be addressed?
- Methodology : Use polysaccharide-based chiral columns (e.g., Chiralpak AD-H) with ethanol/n-hexane mobile phases. For diastereomers like 2-Oxo Clopidogrel, derivatization with chiral reagents (e.g., Marfey’s reagent) enhances separation .
- Case Study : A mixture of diastereomers (≥85% purity) was resolved using a gradient elution of 0.1% formic acid and acetonitrile, achieving resolution (Rs) >2.0 .
Q. What computational tools support structural elucidation of this compound derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
